N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is a synthetic compound with a complex structure that includes a pyridazine ring, a sulfonamide group, and a difluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ester. The azepane group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the difluorobenzene ring to form the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.
Pyridazinone derivatives: These compounds also contain a pyridazine ring and have been studied for their diverse pharmacological activities
Uniqueness
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane group and the difluorobenzene moiety distinguishes it from other pyridazine derivatives, potentially leading to unique interactions with biological targets .
Biological Activity
Overview
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a pyridazine ring, an azepane moiety, and a sulfonamide group. This combination of functional groups has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : The compound could interact with cell surface receptors, altering signaling pathways.
- Cellular Disruption : It may interfere with DNA or protein functions, leading to altered cellular behavior.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (breast cancer) | 0.5 | Significant growth inhibition |
HT-29 (colon cancer) | 0.3 | Strong antiproliferative effect |
A549 (lung cancer) | 0.7 | Moderate inhibition |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating high potency compared to standard chemotherapeutics.
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells. This was confirmed through flow cytometry and caspase activity assays.
Research Applications
The unique structure and biological activity of this compound make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
- Biochemical Probes : Investigating enzyme functions and cellular pathways.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCFKUIBZEZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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